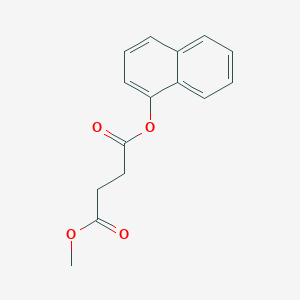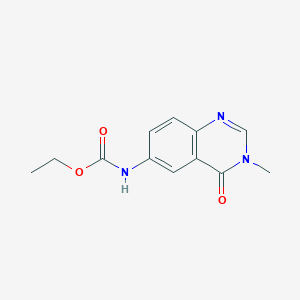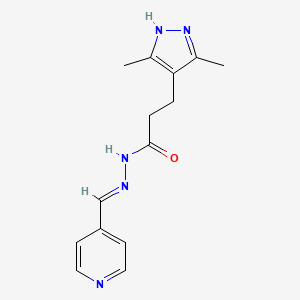![molecular formula C20H27N3O3 B5531525 8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531525.png)
8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound "8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" belongs to a class of compounds known for their potential pharmacological properties. These compounds are characterized by their unique spirocyclic structure, incorporating elements of quinoline and diazaspiro[4.5]decan-2-one frameworks.
Synthesis Analysis
Synthesis of this compound and related structures typically involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction. This method allows for the creation of a diverse array of derivatives by altering the substituents on the spirocyclic core or the quinoline moiety, facilitating the exploration of structure-activity relationships (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds, as determined by X-ray crystallography, reveals a spirocyclic system that incorporates a quinoline unit and a 1-oxa-3,8-diazaspiro[4.5]decan-2-one skeleton. This configuration is crucial for their biological activity and interaction with biological targets (Fun et al., 2011).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors based on their functional groups. For instance, the presence of the dihydroquinoline and diazaspiro[4.5]decan-2-one units affects their reactivity towards nucleophiles and electrophiles, as well as their acid-base properties. The chemical versatility of these compounds is demonstrated by their participation in reactions such as the Ritter reaction, which can further modify the spirocyclic core (Rozhkova et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
8-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-21-15-20(26-19(21)25)9-13-22(14-10-20)12-8-18(24)23-11-4-6-16-5-2-3-7-17(16)23/h2-3,5,7H,4,6,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMAUGGBNQBGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CCC(=O)N3CCCC4=CC=CC=C43)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)
![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)
![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5531507.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5531534.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5531548.png)
![2-[(3-bromobenzyl)thio]-N'-(2-methoxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B5531553.png)
